molecular formula C6H10BrN B3039617 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 1221819-23-3

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B3039617
CAS No.: 1221819-23-3
M. Wt: 176.05
InChI Key: AEVLYSTXKMCEGH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C6H10BrN It is a derivative of tetrahydropyridine, a heterocyclic compound containing a six-membered ring with one nitrogen atom

Mechanism of Action

Target of Action

Similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to target dopaminergic neurons

Mode of Action

It’s worth noting that related compounds like mptp are metabolized into toxic metabolites that can cause oxidative stress . This might suggest a similar mode of action for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, but further studies are required to confirm this.

Biochemical Pathways

Compounds like mptp are known to affect the dopaminergic pathway . This could potentially indicate that this compound might have similar effects, but more research is needed to confirm this.

Pharmacokinetics

It’s known that similar compounds like mptp can cross the blood-brain barrier . This suggests that this compound might have similar properties, but further studies are needed to confirm this.

Result of Action

Related compounds like mptp are known to cause cell death in dopaminergic neurons . This might suggest similar effects for this compound, but more research is needed to confirm this.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature . This suggests that environmental conditions such as temperature and atmospheric composition might affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the bromination of 1-methyl-1,2,3,6-tetrahydropyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized tetrahydropyridine compounds .

Scientific Research Applications

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine:

Uniqueness

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted chemical synthesis and research applications .

Properties

IUPAC Name

4-bromo-1-methyl-3,6-dihydro-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLYSTXKMCEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine

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